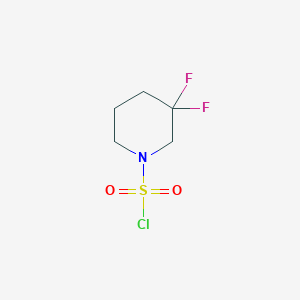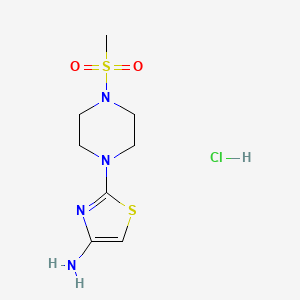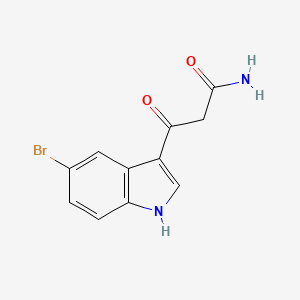
3-(5-Bromo-1H-indol-3-yl)-3-oxopropanamide
Vue d'ensemble
Description
3-(5-Bromo-1H-indol-3-yl)-3-oxopropanamide is a chemical compound with the molecular formula C13H11BrN2O2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 3-(5-Bromo-1H-indol-3-yl)-3-oxopropanamide can be represented by the SMILES stringBrC1=CC=C(NC=C2C3C(N(C)C(C3)=O)=O)C2=C1 . This compound has a molecular weight of 307.14 . Physical And Chemical Properties Analysis
3-(5-Bromo-1H-indol-3-yl)-3-oxopropanamide is a crystalline compound . It has a melting point of 271.4 °C . The compound is stable up to 290 °C with two-step degradation . The thermal degradation of the compound follows zero-order kinetics and has an activation energy of 144.7 kJ mol .Applications De Recherche Scientifique
Synthetic Applications :
- Slaett et al. (2005) explored the synthetic applications of 3-(cyanoacetyl)indoles, demonstrating that these compounds, which are closely related to 3-(5-Bromo-1H-indol-3-yl)-3-oxopropanamide, are valuable starting materials for the preparation of various derivatives, including 3-(1H-indol-3-yl)-3-oxopropanamides (Slaett, Janosik, Wahlström, & Bergman, 2005).
- Venkatanarayana and Dubey (2013) described a method for synthesizing 3-cyanoacetyl indole derivatives, useful as starting materials for various new compounds, including 3-(1H-indol-3yl)-3-oxopropanamides (Venkatanarayana & Dubey, 2013).
Biological Activity and Therapeutic Potential :
- Nazir et al. (2018) synthesized novel indole-based hybrid oxadiazole scaffolds with potent in vitro inhibitory potential against urease enzyme, indicating potential therapeutic applications (Nazir et al., 2018).
- Attaby, Ramla, and Gouda (2007) investigated the antimicrobial and enzyme activity of various 4(1H-indol-3-yl)-2-thioxopyridine derivatives, highlighting their potential as antimicrobial agents (Attaby, Ramla, & Gouda, 2007).
- Ibrahim et al. (2017) evaluated marine indole alkaloids, including 2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamines, for antidepressant and sedative activities, suggesting their use in drug development (Ibrahim et al., 2017).
Diverse Applications in Chemistry :
- The study by Barakat et al. (2017) on the crystal structure, Hirshfeld surface, and thermal analysis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole demonstrates the chemical versatility of indole derivatives (Barakat, Soliman, Ghabbour, Ali, Al-Majid, Zarrouk, & Warad, 2017).
Safety And Hazards
Propriétés
IUPAC Name |
3-(5-bromo-1H-indol-3-yl)-3-oxopropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c12-6-1-2-9-7(3-6)8(5-14-9)10(15)4-11(13)16/h1-3,5,14H,4H2,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXUSMKZAGJKBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C(=O)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromo-1H-indol-3-yl)-3-oxopropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Ethoxy-2',3',4'-trifluoro-5-methyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1407449.png)
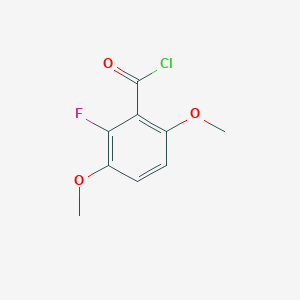
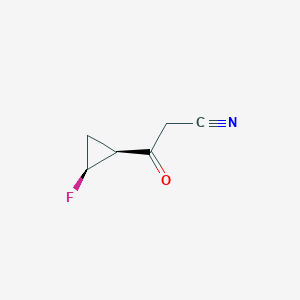
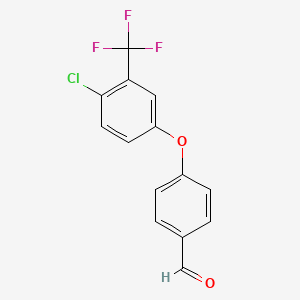
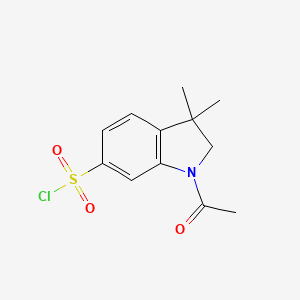
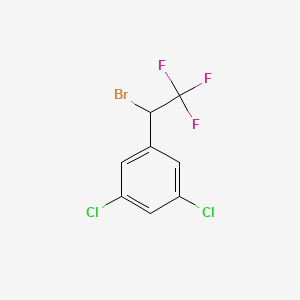
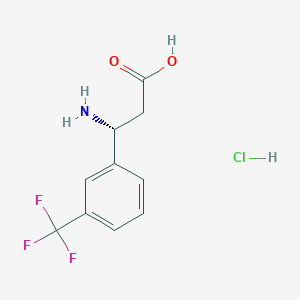
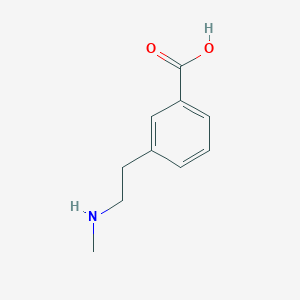
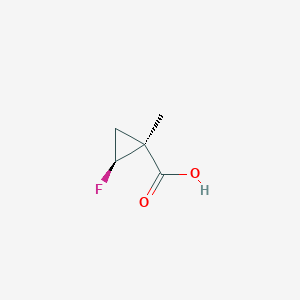
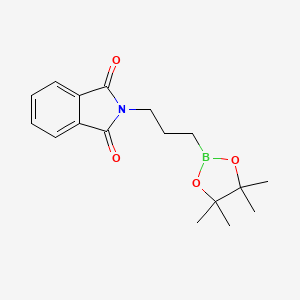
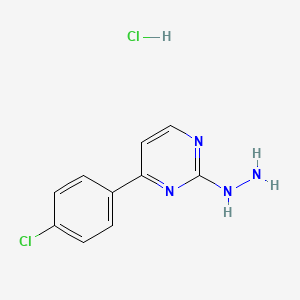
![(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid hydrochloride](/img/structure/B1407470.png)
